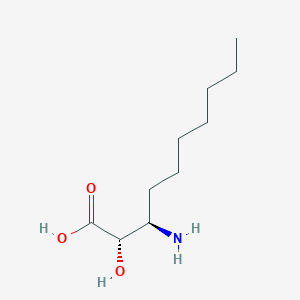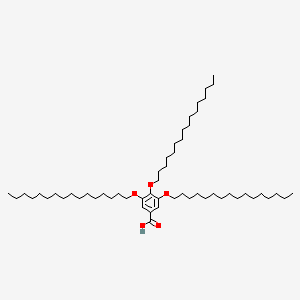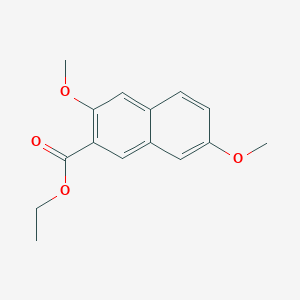
Ethyl 3,7-dimethoxynaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,7-dimethoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C15H16O4 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 3rd and 7th positions and an ethyl ester group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7-dimethoxynaphthalene-2-carboxylate typically involves the esterification of 3,7-dimethoxynaphthalene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 3,7-dimethoxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
Ethyl 3,7-dimethoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 3,7-dimethoxynaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction.
類似化合物との比較
Similar Compounds
Ethyl 2-acetoxy-4-phenyl-4H-chromene-3-carboxylate: Similar in having an ester group and aromatic structure.
Indole derivatives: Share some structural similarities and biological activities.
Uniqueness
Ethyl 3,7-dimethoxynaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
144426-82-4 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
ethyl 3,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O4/c1-4-19-15(16)13-8-11-7-12(17-2)6-5-10(11)9-14(13)18-3/h5-9H,4H2,1-3H3 |
InChIキー |
LAFRTAPTNHTVLV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C2C=CC(=CC2=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


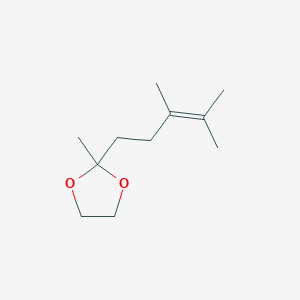
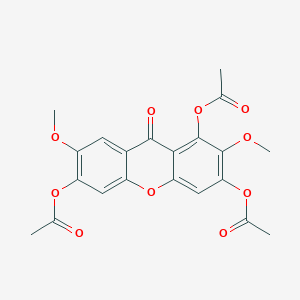
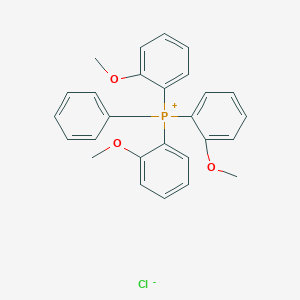
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)

![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)

![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)

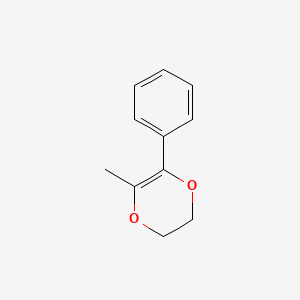
![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)
